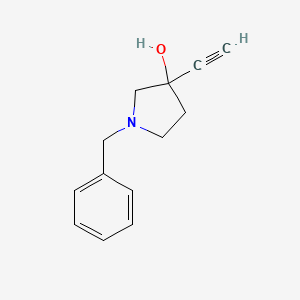
1-Benzyl-3-ethynylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-ethynylpyrrolidin-3-ol is a chemical compound with the molecular formula C13H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-Benzyl-3-ethynylpyrrolidin-3-ol can be achieved through several synthetic routesThis process typically involves the use of Aspergillus species for hydroxylation and subsequent chemical reactions to introduce the ethynyl group . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-ethynylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-Benzyl-3-ethynylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-Benzyl-3-ethynylpyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring allows it to interact with various enzymes and receptors, potentially modulating their activity. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Benzyl-3-ethynylpyrrolidin-3-ol can be compared with other pyrrolidine derivatives, such as:
1-Benzyl-3-pyrrolidinol: Lacks the ethynyl group, which may affect its reactivity and binding properties.
1-Benzyl-3-hydroxypyrrolidine: Similar structure but different functional groups, leading to variations in chemical behavior and applications
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-benzyl-3-ethynylpyrrolidin-3-ol |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)8-9-14(11-13)10-12-6-4-3-5-7-12/h1,3-7,15H,8-11H2 |
InChI Key |
BONFYSFFGKUMLT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCN(C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















